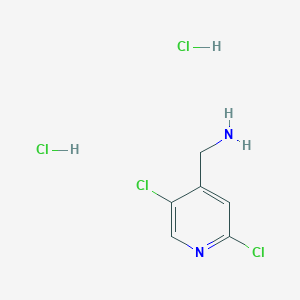
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methanamine group
Métodos De Preparación
The synthesis of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine as the primary starting material.
Reaction with Formaldehyde: The 2,5-dichloropyridine is reacted with formaldehyde in the presence of a reducing agent to form the intermediate compound.
Amination: The intermediate compound undergoes amination with ammonia or an amine source to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents.
Aplicaciones Científicas De Investigación
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(2-chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but with only one chlorine atom on the pyridine ring.
(1-Methylpiperidin-4-yl)methanamine dihydrochloride: This compound features a piperidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H8Cl4N2 |
|---|---|
Peso molecular |
249.9 g/mol |
Nombre IUPAC |
(2,5-dichloropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.2ClH/c7-5-3-10-6(8)1-4(5)2-9;;/h1,3H,2,9H2;2*1H |
Clave InChI |
VMKDSNQACJLMLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)Cl)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


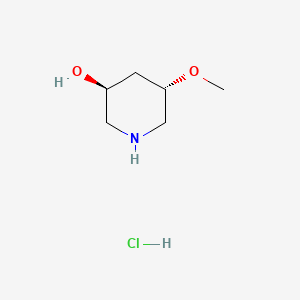
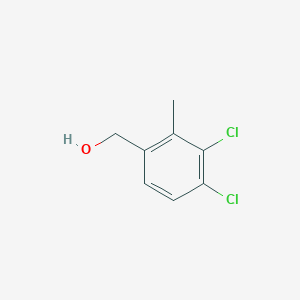
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
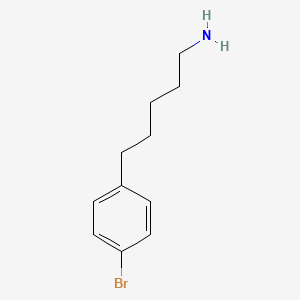
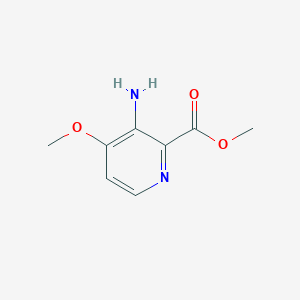
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)
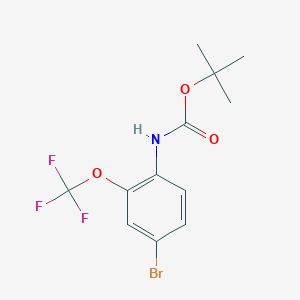

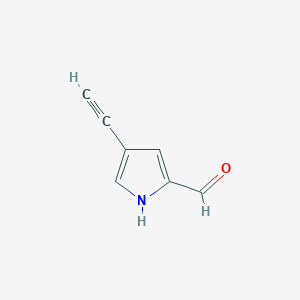
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
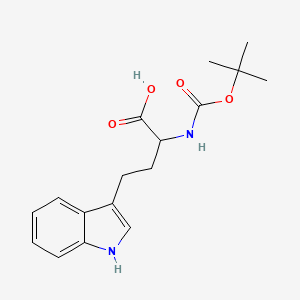
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
